tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate
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Overview
Description
Tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[84002,7]tetradeca-2,4,6-triene-8-carboxylate is a complex organic compound with a unique structure It features a tert-butyl group, a chlorine atom, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by a series of protection and deprotection steps, reduction, and introduction of functional groups . The reaction conditions often require low temperatures, anhydrous solvents, and specific reagents such as n-butyllithium and dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents with unique mechanisms of action.
Mechanism of Action
The mechanism by which tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazatricyclo derivatives and carboxylate-containing molecules. Examples include:
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate
Uniqueness
What sets tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate apart is its unique combination of functional groups and structural features. This makes it particularly versatile in synthetic applications and valuable in research focused on developing new materials and biologically active compounds .
Properties
Molecular Formula |
C15H19ClN4O3 |
---|---|
Molecular Weight |
338.79 g/mol |
IUPAC Name |
tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(22)20-8-9-6-10(21)4-5-19(9)11-7-12(16)17-18-13(11)20/h7,9H,4-6,8H2,1-3H3 |
InChI Key |
SEARELRYEDAOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CCN2C3=CC(=NN=C31)Cl |
Origin of Product |
United States |
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